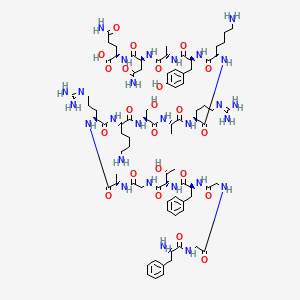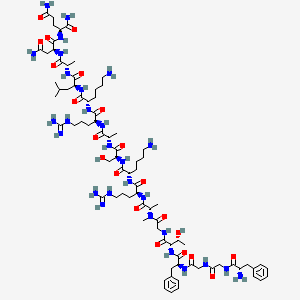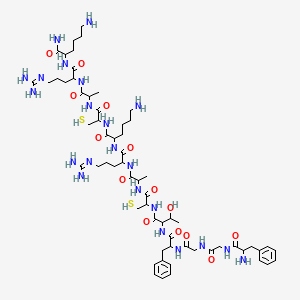
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2” is a synthetic peptide composed of various amino acids. This peptide is designed for specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to streamline the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Reagents like NHS esters can be used for amino acid modification.
Major Products
The major products of these reactions include disulfide-bonded peptides, reduced peptides, and modified peptides with functional groups attached to specific residues.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system or as a scaffold for tissue engineering.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets. The presence of both D- and L- amino acids can influence its binding affinity and specificity. The peptide can interact with cell surface receptors, enzymes, and other proteins, modulating various biological pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2: A similar peptide with a slightly different sequence.
H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-OH: A variant with a different C-terminal group.
Uniqueness
The unique sequence of this peptide, including the specific arrangement of D- and L- amino acids, gives it distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C62H102N22O14S2 |
|---|---|
Molecular Weight |
1443.7 g/mol |
IUPAC Name |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C62H102N22O14S2/c1-34(51(89)79-42(22-14-26-71-61(67)68)54(92)78-40(50(66)88)20-10-12-24-63)75-58(96)45(32-99)82-56(94)41(21-11-13-25-64)81-55(93)43(23-15-27-72-62(69)70)80-52(90)35(2)76-59(97)46(33-100)83-60(98)49(36(3)85)84-57(95)44(29-38-18-8-5-9-19-38)77-48(87)31-73-47(86)30-74-53(91)39(65)28-37-16-6-4-7-17-37/h4-9,16-19,34-36,39-46,49,85,99-100H,10-15,20-33,63-65H2,1-3H3,(H2,66,88)(H,73,86)(H,74,91)(H,75,96)(H,76,97)(H,77,87)(H,78,92)(H,79,89)(H,80,90)(H,81,93)(H,82,94)(H,83,98)(H,84,95)(H4,67,68,71)(H4,69,70,72) |
InChI Key |
APYUYQWYKXKSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


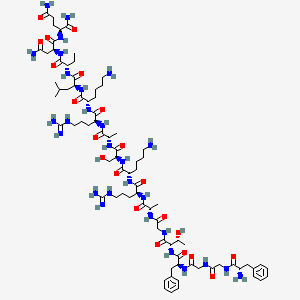
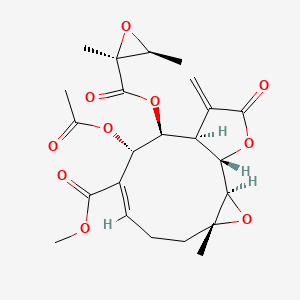
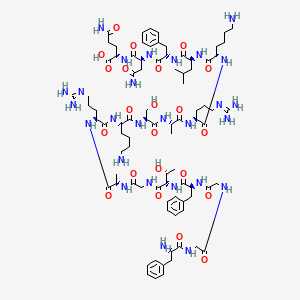
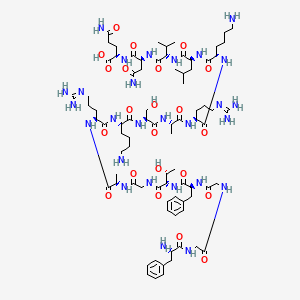
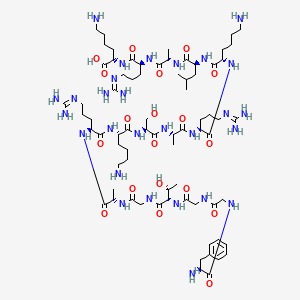
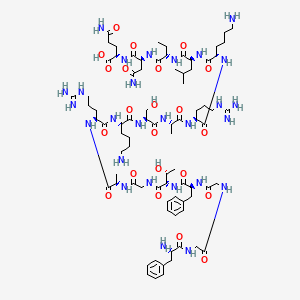
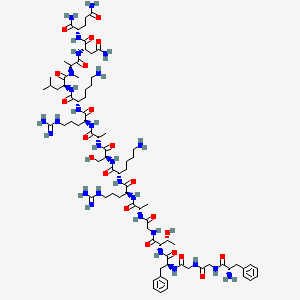


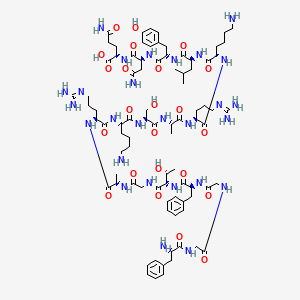

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)
